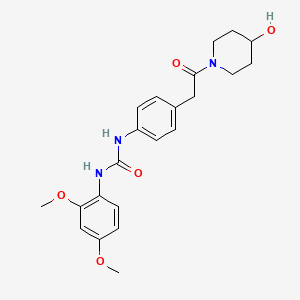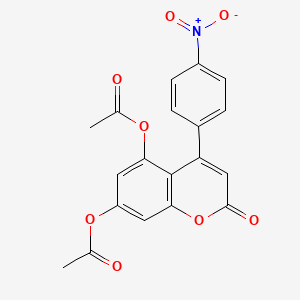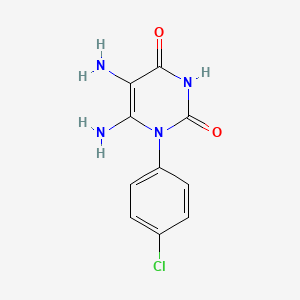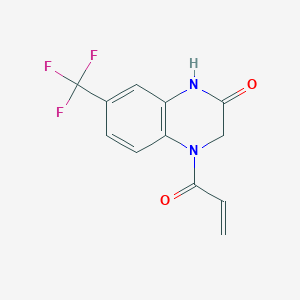
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea, also known as MTU-8, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTU-8 belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
科学的研究の応用
Pharmaceutical Development
This compound, due to its structural similarity to 4-hydroxy-2-quinolones, may have potential in drug research and development. The 4-hydroxy-2-quinolones are known for their pharmaceutical and biological activities, which make them valuable in the synthesis of related heterocycles with unique biological activities . This suggests that our compound could be used in the development of new therapeutic agents.
Synthesis of Fused Heterocycles
The compound could be utilized in the synthesis of fused heterocycles. These structures are significant in medicinal chemistry as they often exhibit a wide range of biological activities. The synthetic methodology of quinolin-2,4-dione derivatives, which are structurally related, indicates potential utility in creating novel fused ring systems .
Antimicrobial Agents
Given the antimicrobial properties of quinolone derivatives, this compound might serve as a precursor for developing new antimicrobial agents. Quinolones have been isolated from various natural sources and have shown effectiveness against a range of microbial pathogens .
Anticancer Research
The structural features of this compound suggest it could be explored for anticancer properties. Quinolone derivatives have been studied for their potential use in cancer treatment, making this compound a candidate for the synthesis of anticancer drugs .
Neurological Disorders
The compound’s structure hints at possible applications in treating neurological disorders. Quinolines and their derivatives have been used to treat conditions like nocturnal leg cramps and arthritis, and there is potential for this compound to be developed into drugs for similar or related conditions .
Prion Disease Treatment
There is a possibility that this compound could be investigated for its efficacy in treating prion diseases. Quinine and its derivatives have been used with limited success for such treatments, indicating a potential research avenue for our compound .
Intramolecular Cycloaddition Reactions
The compound could be used in intramolecular cycloaddition reactions to create novel tetracyclic structures. Such reactions are advantageous for forming multiple rings in a single step, which is valuable in the synthesis of complex organic molecules .
Click Chemistry Applications
Lastly, the compound may find applications in click chemistry, where it could be used to generate new molecules with diverse biological activities. The ability to undergo cycloaddition reactions makes it a suitable candidate for click chemistry protocols .
特性
IUPAC Name |
1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-17-9-8-16(13-15(17)7-10-18(22)23)21-19(24)20-12-11-14-5-3-2-4-6-14/h2-6,8-9,13H,7,10-12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQMYAGNQNPXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2595983.png)
![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2595984.png)
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2595986.png)


![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2595994.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2595996.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B2595998.png)



![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2596002.png)

![6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2596004.png)